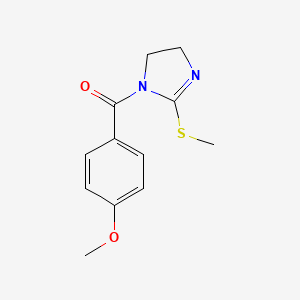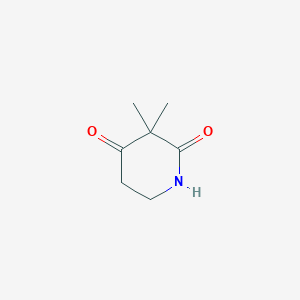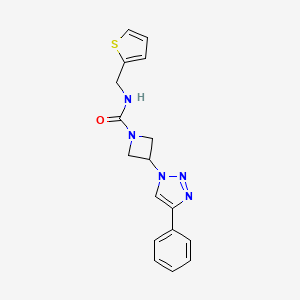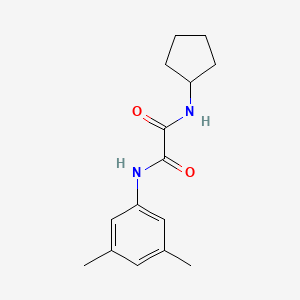![molecular formula C21H17F3N4O2S B2974614 4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide CAS No. 1251599-17-3](/img/structure/B2974614.png)
4-[(cyclopropylcarbonyl)amino]-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a carboxamide compound . It has a molecular formula of C21H17F3N4O2S and a molecular weight of 446.45.
Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . The compound has been classified as a transferase/transferase inhibitor .Physical And Chemical Properties Analysis
The compound has a molecular formula of C21H17F3N4O2S and a molecular weight of 446.45. The biological activities of this compound are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .科学的研究の応用
Synthesis and Anti-Influenza Activity
A study by Hebishy et al. (2020) describes the synthesis of novel benzamide-based 5-aminopyrazoles, including derivatives similar to the compound . These compounds demonstrated significant antiviral activities against the H5N1 subtype of the influenza A virus, indicating potential use in treating bird flu influenza (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial Activity
Bayrak et al. (2009) synthesized compounds, including 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols, which were tested for their antimicrobial activity. The study found that most of the synthesized compounds displayed good or moderate antimicrobial activity, suggesting a potential application in combating bacterial and fungal infections (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Anticancer and Anti-5-lipoxygenase Agents
A study by Rahmouni et al. (2016) involved the synthesis of pyrazolopyrimidines derivatives, which demonstrated cytotoxic activities against cancer cell lines and inhibited 5-lipoxygenase, an enzyme linked to inflammation and cancer. This suggests potential applications in cancer therapy and anti-inflammatory treatments (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Potential Antipsychotic Agents
Norman et al. (1996) researched heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride. These analogues, including pyridinecarboxamides, showed promise as potential antipsychotic agents by exhibiting significant in vivo activities comparable to standard compounds (Norman, Navas, Thompson, & Rigdon, 1996).
Inhibitors of Vascular Endothelial Growth Factor Receptor-2
Borzilleri et al. (2006) identified substituted benzamides as potent and selective inhibitors of the VEGFR-2 kinase, suggesting their potential in treating diseases associated with aberrant angiogenesis, such as cancer (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).
Antituberculosis Activity
Jeankumar et al. (2013) synthesized compounds, including thiazole-aminopiperidine analogues, which were evaluated for their antituberculosis activity. One of the compounds showed significant inhibition of Mycobacterium tuberculosis, indicating potential as an antituberculosis agent (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
作用機序
The compound is part of a series of promising new GSK-3β inhibitors . GSK-3β is a protein kinase involved in various cellular processes and has been proposed to play a crucial role in the pathogenesis of many diseases including cancer, stroke, bipolar disorders, diabetes, and neurodegenerative diseases .
Safety and Hazards
The specific safety and hazards associated with this compound are not detailed in the retrieved documents. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
将来の方向性
特性
IUPAC Name |
4-(cyclopropanecarbonylamino)-3-pyridin-2-yl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2S/c22-21(23,24)14-8-4-12(5-9-14)11-26-20(30)18-17(27-19(29)13-6-7-13)16(28-31-18)15-3-1-2-10-25-15/h1-5,8-10,13H,6-7,11H2,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFXRUPIBYALOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(SN=C2C3=CC=CC=N3)C(=O)NCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropaneamido-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2974532.png)
![methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate](/img/structure/B2974534.png)
![6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2974535.png)
![N-[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]-3-methylbenzamide](/img/structure/B2974538.png)

![N-(sec-butyl)-3-[5-oxo-1-{[2-oxo-2-(propylamino)ethyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2974540.png)

![5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2974544.png)




![3-Methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)but-2-en-1-one](/img/structure/B2974553.png)